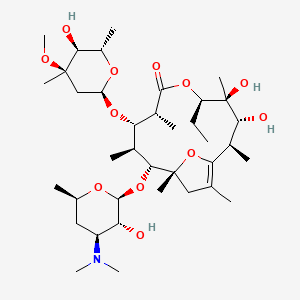

Erythromycin A enol ether

Overview

Description

Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions . It is also known as Erythromycin A oxime, a semi-synthetic macrolide antibiotic derived from erythromycin . It does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .

Synthesis Analysis

The structure of erythromycin A enol ether has been confirmed and its role as a degradation product of erythromycin A has been clarified . The H and C NMR spectra of erythromycin A enol ether in CDOD and CDCl and its H NMR spectrum in buffered DO have been assigned using a range of one- and two-dimensional NMR techniques .Molecular Structure Analysis

The molecular formula of Erythromycin A Enol Ether is C37H65NO12 . Its average mass is 715.911 Da and its monoisotopic mass is 715.450684 Da .Chemical Reactions Analysis

Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions by C6–OH internal attack on the C9 ketone to produce a cyclic enol ether . The rearrangement results in a loss of antibiotic activity .Physical And Chemical Properties Analysis

Erythromycin A enol ether is a major drawback of the antibiotic erythromycin A due to its extreme acid sensitivity, leading to rapid inactivation in the stomach . The accepted model for degradation in aqueous acidic solution has erythromycin A in equilibrium with erythromycin A enol ether and degrading to anhydroerythromycin A .Scientific Research Applications

Pharmaceutical Sciences

- Application : Erythromycin A enol ether is used in the determination of erythromycin and related substances in enteric-coated tablet formulations .

- Method of Application : An isocratic method for the identification and quantitation of erythromycin and related substances in enteric-coated tablet formulations using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 205 nm is described . A novel method for sample preparation using a molecular weight centrifuge filter to reduce the interferences observed from polymeric tablet coating material is also presented .

- Results : The resulting HPLC method that was developed has several advantages over current pharmacopeial assay methods for enteric-coated erythromycin tablets . The method can also be applied to various other erythromycin formulations, including particle-coated tablets, erythromycin stearate tablets, and erythromycin ethylsuccinate suspensions and fermentation broths .

Chemistry

- Application : Erythromycin A enol ether is involved in the degradation of erythromycin A and erythromycin A 2‘-Ethyl Succinate in acidic aqueous solution .

- Method of Application : A detailed kinetic study of the acidic degradation of erythromycin A and of erythromycin A 2‘-ethyl succinate was conducted, investigating the reaction rates and degradation products via NMR .

- Results : The study revealed that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin . The actual degradation pathway is the slow loss of cladinose from erythromycin A (or erythromycin A 2‘-ethyl succinate), which is reported here for the first time in a kinetic study .

Analytical Chemistry

- Application : Erythromycin A enol ether is used as an analytical standard in chromatography .

- Method of Application : It is used in the analysis of Erythromycin A enol ether as a degradation product of Erythromycin A in honey by ultra-performance liquid chromatography equipped with tandem quadrupole mass spectrometer (UPLC-MS/MS) with positive electrospray ionisation (ESI) operating on multiple reaction monitoring (MRM) mode . It is also used in the analysis of Erythromycin A enol ether in rat’s blood plasma, serum and human urine by high performance liquid chromatography-coulometric assay .

- Results : The use of Erythromycin A enol ether as an analytical standard helps in the accurate identification and quantification of Erythromycin A enol ether in various samples .

Endocrinology & Metabolism

- Application : Erythromycin A enol ether has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .

- Method of Application : This compound has been used to determine the binding characteristics of ligands of the motilin receptor .

- Results : The study revealed that Erythromycin A enol ether does not retain the antibiotic properties of Erythromycin A but acts as a mimic of the peptide hormone motilin .

Biochemical Research

- Application : Erythromycin A enol ether is used as a biochemical research tool .

- Method of Application : It is used in the study of the binding characteristics of ligands of the motilin receptor .

- Results : The study revealed that Erythromycin A enol ether does not retain the antibiotic properties of Erythromycin A but acts as a mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .

Acidic Degradation Study

- Application : Erythromycin A enol ether is used in the study of the degradation of Erythromycin A and Erythromycin A 2‘-Ethyl Succinate in acidic aqueous solution .

- Method of Application : A detailed kinetic study of the acidic degradation of Erythromycin A and Erythromycin A 2‘-Ethyl Succinate was conducted, investigating the reaction rates and degradation products .

- Results : The study revealed that both the enol ether and the anhydride are in equilibrium with the parent Erythromycin . Both the anhydride and enol ether are antibacterially inactive reservoirs for the parent Erythromycin . The actual degradation pathway is the slow loss of cladinose from Erythromycin A (or Erythromycin A 2‘-Ethyl Succinate), which is reported here for the first time in a kinetic study .

Safety And Hazards

Future Directions

The actual degradation pathway of Erythromycin A enol ether is the slow loss of cladinose from erythromycin A, which is reported here for the first time in a kinetic study . This reveals that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin .

properties

IUPAC Name |

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVYXJKGJMUGRG-KJPZRSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin A enol ether | |

CAS RN |

33396-29-1 | |

| Record name | Erythromycin A enol ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN A ENOL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

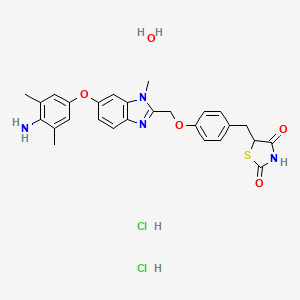

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

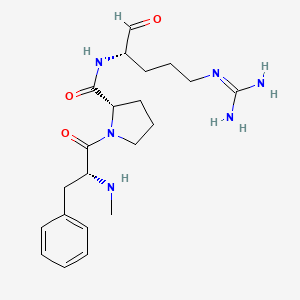

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)